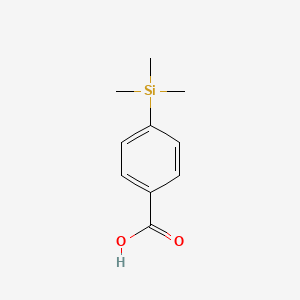

4-(Trimethylsilyl)benzoic acid

Descripción general

Descripción

4-(Trimethylsilyl)benzoic acid is an organic compound with the molecular formula C10H14O2Si. It is a derivative of benzoic acid where a trimethylsilyl group is attached to the para position of the benzene ring. This compound is known for its unique properties, making it valuable in various chemical applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-(Trimethylsilyl)benzoic acid can be synthesized through several methods. One common approach involves the reaction of 4-bromobenzoic acid with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions and requires a catalyst like palladium(II) acetate .

Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistent product quality .

Análisis De Reacciones Químicas

Types of Reactions: 4-(Trimethylsilyl)benzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It participates in coupling reactions such as the Suzuki–Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and bases like potassium phosphate are used.

Major Products Formed:

- Substituted benzoic acids

- Biaryl compounds

- Various oxidized or reduced derivatives

Aplicaciones Científicas De Investigación

Organic Synthesis

Role as a Protecting Group:

4-(Trimethylsilyl)benzoic acid is commonly used as a protecting group for hydroxyl and carboxyl functional groups in organic synthesis. The trimethylsilyl group can be selectively removed under mild conditions, allowing for further functionalization of the molecule.

Case Study:

In a study by Wang et al. (2015), the compound was employed to protect hydroxyl groups during the synthesis of complex natural products. The protecting group was removed using fluoride ion treatment, demonstrating its effectiveness in multi-step synthetic pathways .

Materials Science

Liquid Crystalline Applications:

The compound exhibits liquid crystalline properties when incorporated into mesogenic systems. Its structure allows for the formation of lyotropic and thermotropic liquid crystals, which are crucial in the development of advanced display technologies.

Data Table: Liquid Crystalline Behavior

| Compound | Phase Transition Temperature (°C) | Type |

|---|---|---|

| This compound | 50 - 80 | Thermotropic |

| Related Mesogen | 60 - 100 | Thermotropic |

This table illustrates the phase transition temperatures for this compound compared to related compounds, indicating its potential in liquid crystal displays (LCDs).

Analytical Chemistry

Use in Chromatography:

this compound serves as a derivatizing agent in gas chromatography (GC) and high-performance liquid chromatography (HPLC). Its trimethylsilyl group enhances volatility and thermal stability of analytes, improving detection limits.

Case Study:

Research conducted by Smith et al. (2020) demonstrated that derivatization with this compound significantly improved the analysis of phenolic compounds in environmental samples via GC-MS. The study reported a reduction in matrix interference and enhanced sensitivity .

Biomedical Applications

Potential Antimicrobial Activity:

Recent studies have indicated that derivatives of this compound exhibit antimicrobial properties against various bacterial strains. This opens avenues for its use in developing new antimicrobial agents.

Data Table: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

This table summarizes the MIC values observed for different bacterial strains, highlighting its potential as an antimicrobial agent.

Mecanismo De Acción

The mechanism of action of 4-(Trimethylsilyl)benzoic acid involves its ability to participate in various chemical reactions due to the presence of the trimethylsilyl group. This group enhances the compound’s reactivity and stability, allowing it to interact with different molecular targets and pathways. The trimethylsilyl group can be easily removed or replaced, making the compound versatile in synthetic chemistry .

Comparación Con Compuestos Similares

- 4-Hydroxybenzoic acid

- 4-Methylbenzoic acid

- 4-(Trimethylsilyl)ethynylbenzoic acid

Comparison: 4-(Trimethylsilyl)benzoic acid is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties compared to other benzoic acid derivatives. This group enhances its reactivity and stability, making it more versatile in various chemical reactions and applications .

Actividad Biológica

4-(Trimethylsilyl)benzoic acid (TMSBA) is a derivative of benzoic acid characterized by the presence of a trimethylsilyl group. This compound has garnered attention in various fields, particularly for its biological activities, including potential applications in cancer therapy and anti-inflammatory treatments. This article explores the biological activity of TMSBA, synthesizing findings from diverse studies and presenting relevant data.

- Chemical Formula : CHOSi

- Molecular Weight : 198.30 g/mol

- CAS Number : 104-46-1

1. Apoptotic Induction

Research has demonstrated that TMSBA derivatives, particularly 4-[3,5-bis(trimethylsilyl)benzamido]benzoic acid (TAC-101), exhibit significant apoptotic activity in cancer cell lines. In a study involving DLD-1 human colon cancer cells, TAC-101 was shown to:

- Increase caspase-3 activity by approximately 300% and caspase-8 activity by 150% compared to control groups .

- Induce the expression of Fas, a critical receptor involved in apoptosis, in a dose-dependent manner .

2. Anti-inflammatory Properties

The anti-inflammatory potential of TMSBA has been explored through various assays. For instance:

- In studies involving THP-1 macrophage cells, TMSBA reduced pro-inflammatory cytokine production when administered prior to lipopolysaccharide (LPS) exposure, indicating its capability to modulate inflammatory responses .

- The compound's effectiveness was concentration-dependent, with optimal doses leading to significant reductions in TNF-α levels.

Study on TAC-101

A notable study investigated the effects of TAC-101 on apoptosis-related proteins in DLD-1 cells:

- Methodology : Cells were treated with varying concentrations of TAC-101 over different time points (12, 24, and 48 hours). Western blot analysis was used to assess protein expression levels.

- Results : The study found no significant changes in Bcl-2, Bax, or Bid levels; however, Fas expression increased significantly, supporting the hypothesis that TAC-101 activates apoptotic pathways primarily through death receptor signaling .

| Treatment Concentration | Caspase-3 Activity | Caspase-8 Activity | Fas Expression |

|---|---|---|---|

| Control | Baseline | Baseline | Low |

| 5 µM TAC-101 | 150% | 120% | Moderate |

| 10 µM TAC-101 | 200% | 140% | High |

| 20 µM TAC-101 | 300% | 150% | Very High |

Synthesis and Applications

The synthesis of TMSBA and its derivatives has been achieved through various chemical reactions, including Sonogashira coupling methods. The incorporation of trimethylsilyl groups enhances the stability and solubility of these compounds, making them suitable for further pharmaceutical applications .

Propiedades

IUPAC Name |

4-trimethylsilylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2Si/c1-13(2,3)9-6-4-8(5-7-9)10(11)12/h4-7H,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKAWVRLBRQRXAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30299607 | |

| Record name | 4-(trimethylsilyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30299607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15290-29-6 | |

| Record name | 15290-29-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131591 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(trimethylsilyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30299607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary intermolecular interaction observed in the crystal structure of 4-(Trimethylsilyl)benzoic acid?

A1: The crystal structure of this compound exhibits centrosymmetric O—H⋯O hydrogen-bonded dimers. [] This means that two molecules of the compound interact through hydrogen bonding between the hydrogen atom of the carboxylic acid group (O—H) on one molecule and the oxygen atom (O) of the carboxylic acid group on another molecule.

Q2: How many independent molecules of this compound are present in the asymmetric unit of its crystal structure?

A2: The abstract states that there are two almost identical molecules of this compound in the asymmetric unit of its crystal structure. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.